Aucubin is an iridoid glycoside, a class of natural products characterized by a cyclopentan-[C]-pyran skeleton and commonly found in various plant families, including Cornaceae, Garryaceae, Orobanchaceae, Globulariaceae, Eucommiaceae, Scrophulariaceae, Plantaginaceae, and Rubiaceae. [ [] ] Aucubin is particularly abundant in traditional medicinal herbs like Aucuba japonica, Eucommia ulmoides, and Plantago asiatica. [ [], [] ] As a secondary metabolite, Aucubin plays a role in plant defense mechanisms against herbivores and pathogens. [ [] ] In scientific research, Aucubin has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. [ [] ]
Aucubin is an iridoid glycoside predominantly found in various plant species, particularly in the Plantago genus. It serves as a defensive compound for plants, exhibiting a range of biological activities that have garnered scientific interest. Aucubin is recognized for its potential therapeutic applications, including anti-diabetic and anti-cancer properties. Its extraction and synthesis have been subjects of extensive research, highlighting its significance in both traditional and modern medicine.
Aucubin is classified as an iridoid glycoside, a subclass of terpenoids characterized by a cyclopentanopyran skeleton. It is derived from several plant sources, with the most notable being Plantago asiatica and Scrophularia umbrosa. In these plants, aucubin acts as a secondary metabolite, contributing to their medicinal properties. The compound's structure consists of a glucose moiety linked to an iridoid aglycone, which is responsible for its biological activities .
The extraction of aucubin can be achieved through various methods, including maceration, ultrasonic extraction, and high-performance liquid chromatography (HPLC). The maceration technique involves soaking the plant material in a solvent (usually alcohol) to dissolve the desired compounds. This method can be repeated multiple times to maximize yields .
In a specific method described in Chinese patent CN102911222A, the process includes:
The synthesis pathways of aucubin involve complex biochemical processes starting from geranyl pyrophosphate, which undergoes several transformations through enzymatic reactions to yield aucubin . The stereochemical configurations at specific carbon positions are crucial for its biological activity.
Aucubin has the molecular formula and features a unique structure characterized by:
The absence of the C11 carbon distinguishes aucubin from other similar compounds .
Aucubin undergoes various chemical reactions that can modify its structure and enhance its biological activity. For instance:
These reactions are essential for synthesizing derivatives that may exhibit enhanced therapeutic effects.
The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of aucubin during synthesis.
The mechanism by which aucubin exerts its biological effects involves several pathways:
These mechanisms underscore the compound's potential as a therapeutic agent.
Aucubin exhibits stability under normal conditions but may degrade under extreme pH or temperature variations. Its chemical properties allow it to participate in various biochemical interactions within biological systems .
Aucubin has several scientific applications:
The ongoing research into aucubin's properties continues to reveal new applications and benefits across various fields of science and medicine.
Aucubin biosynthesis follows the universal iridoid pathway originating from geranyl pyrophosphate (GPP), a C10 precursor synthesized via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways. The initial cyclization of GPP yields the unstable monoterpene precursor nepetalactol, catalyzed by iridoid synthase (ISY). This intermediate undergoes oxidation by 8-oxogeranial synthase and subsequent cyclization to form 8-epi-iridotrial, a key branch point intermediate. Species-specific enzymatic modifications then occur:
The terminal step—oxidation of bartsioside to aucubin—is catalyzed by aucubin synthase, a cytochrome P450 enzyme (CYP72A subfamily) recently identified in Callicarpa americana and Vitex agnus-castus. This enzyme exhibits conserved function across Lamiaceae, confirmed through heterologous expression in Nicotiana benthamiana [2]. Knockout experiments demonstrate that silencing CYP72A homologs reduces aucubin accumulation by >80%, confirming its indispensability [2] [6].
Table 1: Key Enzymes in Aucubin Biosynthesis
Enzyme | Gene Family | Function | Plant Species |
---|---|---|---|
Iridoid synthase (ISY) | TPS | GPP cyclization | Multiple iridoid-producing plants |
8-Oxogeranial synthase | SDR | Oxidation to dialdehyde | Catharanthus roseus |
Cytochrome P450 reductase | CPR | Electron transfer | Universal |
Aucubin synthase | CYP72A | Bartsioside oxidation | Callicarpa americana, Vitex agnus-castus |
UDP-glucosyltransferase | UGT | Glycosylation intermediates | Eucommia ulmoides |
Transcriptional dynamics significantly influence iridoid flux. In Eucommia ulmoides, RNA-seq analyses reveal that MYB transcription factors co-express with aucubin biosynthetic genes under methyl jasmonate (MeJA) elicitation. Specifically, EuMYB1 binds promoters of CYP72A and UGT genes, enhancing their expression >5-fold. Silencing EuMYB1 reduces aucubin accumulation by 60–75%, confirming its regulatory role [5] [10].
Sex-dependent regulation occurs in dioecious E. ulmoides. Female plants exhibit 1.8-fold higher expression of PLA2G4 (phospholipase A2) and LOX2S (lipoxygenase), enzymes generating jasmonate precursors, correlating with 2.1-fold elevated aucubin levels compared to males. This suggests intrinsic hormonal regulation influences metabolic output [5]. Additionally, bHLH and WRKY transcription factors respond to light stress, upregulating CHS (chalcone synthase) and DFR (dihydroflavonol reductase), indirectly competing with iridoid pathways for substrates [10].
¹³C-labeling studies in E. ulmoides seedlings demonstrate that >90% of aucubin originates from the MEP pathway, contrasting with the mixed MEP/MVA contribution observed in Plantago asiatica. This divergence suggests species-specific precursor partitioning [1] [6].
Sex-specific flux variations occur in E. ulmoides:
In Plantago asiatica suspension cells, phosphoenolpyruvate (PEP) supplementation increases aucubin yield by 40%, indicating phosphotransferase-mediated regulation at the GPP node. Conversely, glucose feeding suppresses ISY expression, revealing catabolite repression [6].
Hairy root cultures of Plantago asiatica transformed with Agrobacterium rhizogenes show 3.5-fold higher aucubin production than wild-type roots. Overexpression of CYP72A and EuMYB1 further boosts yields to 12.8 mg/g DW, demonstrating synergistic effects [6].
Table 2: Biotechnological Strategies for Aucubin Enhancement
System | Intervention | Aucubin Increase | Key Findings |
---|---|---|---|
Plantago asiatica hairy roots | CYP72A + EuMYB1 overexpression | 5.2-fold vs. control | Synergistic TF/enzyme co-expression |
Eucommia ulmoides cell suspension | Methyl jasmonate elicitation | 3.8-fold vs. untreated | Upregulation of LOX2S, PLA2G4 |
Vitex agnus-castus transgenics | CPR overexpression | 2.1-fold vs. wild-type | Enhanced P450 redox coupling |
Eucommia ulmoides leaf cultivation | Sustainable harvesting | Comparable to bark | Conservation of wild trees [8] |
Metabolic engineering prioritizes sustainable sourcing: E. ulmoides leaves contain comparable aucubin concentrations (1.2–3.8% DW) to bark (1.5–4.1% DW), enabling substitution without tree destruction. FMT (fecal microbiota transplantation) studies confirm identical anti-hyperlipidemic bioactivity between leaf and bark extracts [8]. CRISPR-Cas9 editing of E. ulmoides auxin response factors (ARFs) modulates developmental timing, extending the harvest window for high-aucubin leaves by 4 weeks [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7